molecular formula C21H18N4O5S B2891303 4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-60-8

4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2891303
CAS No.: 851095-60-8
M. Wt: 438.46
InChI Key: PAKBTZWJGQABNP-UHFFFAOYSA-N
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Description

This compound, designated LMM11 in prior studies, belongs to the 1,3,4-oxadiazole class of heterocyclic molecules. Its structure features a benzamide core linked to a sulfamoyl group substituted with ethyl and phenyl moieties, as well as a 1,3,4-oxadiazole ring bearing a furan-2-yl substituent . Experimental studies confirmed its antifungal activity against Candida albicans, with efficacy attributed to Trr1 inhibition, leading to disrupted redox homeostasis and fungal cell death .

Properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-2-25(16-7-4-3-5-8-16)31(27,28)17-12-10-15(11-13-17)19(26)22-21-24-23-20(30-21)18-9-6-14-29-18/h3-14H,2H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKBTZWJGQABNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Sulfamoyl Group : Reacting an appropriate phenolic compound with an ethylsulfamoyl chloride.
  • Oxadiazole Ring Formation : Utilizing hydrazine derivatives and carbonyl compounds to create the oxadiazole moiety.
  • Final Coupling Reactions : Combining all functional groups through acylation or other coupling methods.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains and fungi. A study highlighted that certain oxadiazole derivatives demonstrated EC50 values significantly lower than established antibiotics, suggesting enhanced efficacy .

Anti-inflammatory Properties

Compounds with sulfamoyl and oxadiazole functionalities have been evaluated for anti-inflammatory activity. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines, demonstrating potential as therapeutic agents in inflammatory diseases .

Antitubercular Activity

Recent investigations into related compounds have revealed promising antitubercular activity against Mycobacterium tuberculosis. Compounds derived from similar frameworks exhibited IC50 values ranging from 1.35 to 2.18 μM, suggesting that modifications to the sulfamoyl and oxadiazole groups could enhance their effectiveness against tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Addition of halogens on the benzene ringIncreased antimicrobial activity
Variation in the length of alkyl chains on the sulfamoyl groupAltered potency against specific pathogens
Substitution on the oxadiazole ringEnhanced anti-inflammatory effects

These modifications suggest a nuanced relationship between structure and biological activity.

Case Studies

Several studies have documented the biological activities of related compounds:

  • Zebrafish Embryo Toxicity Study : A study analyzed the toxicity of various sulfamoyl derivatives on zebrafish embryos, revealing that certain modifications led to reduced toxicity while maintaining efficacy against pathogens .
  • In Vivo Efficacy : In animal models, compounds similar to this compound demonstrated significant reductions in inflammation markers when tested against induced inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural analogs of LMM11, emphasizing differences in substituents, biological targets, and pharmacological outcomes.

LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

  • Structural Differences :
    • The sulfamoyl group is substituted with benzyl and methyl groups instead of ethyl and phenyl.
    • The 1,3,4-oxadiazole ring carries a 4-methoxyphenylmethyl substituent rather than furan-2-yl.
  • Activity :
    • LMM5 demonstrated antifungal activity against C. albicans but required a lower concentration (50 µg/mL) compared to LMM11 (100 µg/mL), suggesting higher potency .
    • Computational docking suggested stronger binding to Trr1 due to hydrophobic interactions from the 4-methoxyphenyl group .

Compound 6a: N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide

  • Structural Differences :
    • The oxadiazole ring contains an ethylthio group instead of furan-2-yl.
    • The sulfamoyl group is replaced with a sulfonyl benzamide moiety.
  • Activity :
    • Exhibited inhibitory activity against human carbonic anhydrase II (hCA II) and acetylcholinesterase (AChE), with IC₅₀ values of 0.89 µM and 1.12 µM, respectively .
    • The ethylthio group enhanced interactions with hCA II’s zinc ion, a mechanism distinct from LMM11’s Trr1 inhibition .

OZE-II: N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide

  • Structural Differences :
    • Incorporates a 3,5-dimethoxyphenyl group on the oxadiazole and a sulfonyl oxazolidine substituent.
  • Activity :
    • Potent antibiofilm activity against Staphylococcus aureus (MBIC₅₀ = 8 µg/mL), attributed to the methoxy groups’ ability to penetrate biofilms .
    • Unlike LMM11, OZE-II targets bacterial biofilms rather than fungal redox pathways.

HDAC Inhibitor: N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide

  • Structural Differences: Features a naphthalen-1-ylmethyl group on the oxadiazole and a 2-aminophenyl moiety.
  • Activity :
    • Inhibits histone deacetylase (HDAC) with IC₅₀ = 0.42 µM, inducing apoptosis in cancer cells .
    • Demonstrates how oxadiazole derivatives can be tailored for epigenetic targets versus antifungal applications.

Mechanistic and Pharmacokinetic Insights

  • Role of Substituents :
    • Furan-2-yl (LMM11): Enhances π-π stacking with Trr1’s aromatic residues .
    • Methoxy groups (OZE-II, LMM5): Improve solubility and biofilm penetration .
    • Ethylthio (Compound 6a): Facilitates metal coordination in hCA II .
  • Sulfamoyl vs. Sulfonyl : Sulfamoyl groups (LMM11, LMM5) favor enzyme inhibition, while sulfonyl derivatives (Compound 6a) broaden target selectivity .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis involves three key steps:

  • Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
  • Sulfamoyl group introduction : Reaction of the intermediate with ethyl(phenyl)sulfamoyl chloride in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the sulfonamide bond .
  • Final benzamide coupling : Amide bond formation between the sulfamoylbenzoyl chloride and the oxadiazole-amine intermediate using a base such as triethylamine .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating the pure compound .

Q. How does the compound’s structure influence its physicochemical properties and reactivity?

  • Methodological Answer :

  • Sulfamoyl group : Acts as an electron-withdrawing group, enhancing electrophilic substitution reactions at the benzamide ring .
  • Furan-2-yl substituent : Contributes aromatic π-stacking potential and modulates solubility in polar solvents .
  • 1,3,4-Oxadiazole ring : Provides rigidity, influencing conformational stability and intermolecular interactions (e.g., hydrogen bonding with biological targets) .
  • Ethyl(phenyl)sulfamoyl moiety : Steric bulk may reduce membrane permeability but improve target specificity .

Q. What are the primary biological activities under investigation for this compound?

  • Methodological Answer :

  • Antimicrobial activity : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC values typically 8–32 µg/mL) .
  • Anticancer potential : Screened against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values ranging from 10–50 µM .
  • Enzyme inhibition : Evaluated for COX-2 or kinase inhibition using fluorometric assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the oxadiazole ring formation step?

  • Methodological Answer :

  • Temperature control : Maintain 80–90°C during cyclization to prevent side reactions .
  • Solvent selection : Use anhydrous DMF or THF to improve intermediate solubility .
  • Catalyst optimization : Additives like pyridine enhance POCl₃-mediated dehydration efficiency .
  • Real-time monitoring : Employ TLC or inline IR spectroscopy to track reaction progress .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardize assay conditions : Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and incubation times .
  • Structural validation : Confirm compound purity (>95% by HPLC) and identity (via ¹H/¹³C NMR and HRMS) to rule out batch variability .
  • Mechanistic studies : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify consistent pathways .

Q. How can structure-activity relationships (SAR) guide further modifications of this compound?

  • Methodological Answer :

  • Functional group substitutions : Replace the ethyl group in the sulfamoyl moiety with methyl or isopropyl to assess steric effects on target binding .
  • Oxadiazole ring variations : Introduce methyl or nitro substituents at the 5-position to modulate electronic properties .
  • Furan replacement : Substitute furan with thiophene or pyridine to evaluate π-system interactions .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with COX-2 or bacterial topoisomerase IV .

Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-dependent stability : Perform accelerated degradation studies in buffers (pH 1.2–7.4) with HPLC monitoring .
  • Thermal analysis : Use DSC (Differential Scanning Calorimetry) to identify decomposition temperatures .
  • Metabolite profiling : Incubate with liver microsomes and analyze via LC-MS/MS to detect phase I/II metabolites .

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